L-796568 Free Base: A Technical Overview for Drug Development Professionals
L-796568 Free Base: A Technical Overview for Drug Development Professionals
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to L-796568 free base, a potent and selective β3 adrenergic receptor agonist. This guide details its chemical properties, mechanism of action, and relevant experimental data, presented in a format designed for clarity and ease of use.
Core Compound Properties
L-796568 free base is identified by the CAS Number 211031-01-5.[1][2] Its molecular formula is C31H27F3N4O3S2, corresponding to a molecular weight of 624.69 g/mol .[1][2]
| Property | Value | Source |
| CAS Number | 211031-01-5 | [1][2] |
| Molecular Formula | C31H27F3N4O3S2 | [1] |
| Molecular Weight | 624.69 g/mol | [1][2] |
| IUPAC Name | (R)-N-(4-(2-((2-hydroxy-2-(pyridin-3-yl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide | [1] |
Pharmacological Profile
L-796568 is a potent full agonist of the human β3 adrenergic receptor with high selectivity over β1 and β2 adrenergic receptors.[1][3] This selectivity is a key attribute, minimizing the potential for off-target effects commonly associated with less selective beta-agonists.[4]
| Parameter | Value | Notes | Source |
| EC50 (β3 receptor) | 3.6 nM | 94% activation | [1][3] |
| Selectivity | >600-fold | Over human β1 and β2 receptors | [1][3] |
| EC50 (β1 receptor) | 4.8 µmol/L | Weak partial agonist | [4][5] |
| EC50 (β2 receptor) | 2.4 µmol/L | Weak partial agonist | [4][5] |
Mechanism of Action: β3 Adrenergic Receptor Signaling
L-796568 exerts its effects by activating the β3 adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue.[6] Activation of this receptor initiates a signaling cascade that plays a crucial role in lipolysis and thermogenesis.[6][7]
The binding of L-796568 to the β3 adrenergic receptor leads to the activation of a stimulatory G-protein (Gs).[7] The α-subunit of the Gs protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[9] PKA, in turn, phosphorylates and activates downstream targets, including hormone-sensitive lipase (HSL) and perilipin, which are key enzymes involved in the breakdown of triglycerides into free fatty acids and glycerol.[7] This process, known as lipolysis, releases energy and is a primary mechanism by which β3 adrenergic agonists are thought to influence metabolism.[7]
Experimental Protocols: Clinical Investigation of L-796568
A notable clinical trial investigated the acute effects of L-796568 on energy expenditure in obese men.[4][10] This study provides a framework for understanding the in-human physiological effects of the compound.
Study Design: The research was conducted as a 2-center, 3-period, randomized, placebo-controlled, crossover trial.[4][10]
Participants: The study enrolled twelve healthy, overweight to obese male volunteers.[4][10]
Treatment Protocol: In each of the three periods, subjects received a single oral dose of either 250 mg L-796568, 1000 mg L-796568, or a placebo.[4][10]
Key Methodologies and Measured Parameters:
-
Energy Expenditure: Determined by indirect calorimetry.[10]
-
Lipolysis Markers: Blood samples were analyzed for plasma glycerol and free fatty acid concentrations.[10]
-
Cardiovascular Safety: Heart rate and blood pressure were monitored.[10]
-
Other Physiological Measures: Ear temperature, plasma catecholamines, potassium, and leptin levels were also assessed.[10]
Experimental Findings:
-
A single 1000 mg dose of L-796568 significantly increased energy expenditure by approximately 8%.[4][10]
-
This increase in energy expenditure was accompanied by a rise in plasma glycerol and free fatty acid concentrations, indicating an increase in lipolysis.[10]
-
A significant increase in systolic blood pressure was observed, while heart rate and diastolic blood pressure remained unchanged.[10]
-
A subsequent 28-day study with a daily dose of 375 mg did not show a significant chronic effect on 24-hour energy expenditure but did result in a significant decrease in triacylglycerol concentrations.[11][12]
References
- 1. medkoo.com [medkoo.com]
- 2. L-796568 | C31H27F3N4O3S2 | CID 3038500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-796568 dihydrochloride | TargetMol [targetmol.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
